molecular formula C7H5NO5 B13734958 2-Nitroperbenzoic acid CAS No. 1711-41-7

2-Nitroperbenzoic acid

Cat. No.: B13734958
CAS No.: 1711-41-7
M. Wt: 183.12 g/mol
InChI Key: LOEMDEDKAHXRTN-UHFFFAOYSA-N
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Description

2-Nitroperbenzoic acid is an organic compound that features both a nitro group and a perbenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitroperbenzoic acid can be synthesized through the nitration of perbenzoic acid. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the perbenzoic acid without over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitroperbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group, forming 2-aminoperbenzoic acid.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of perbenzoic acid.

    Reduction: 2-Aminoperbenzoic acid.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

2-Nitroperbenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitroperbenzoic acid involves its ability to undergo redox reactions due to the presence of the nitro group. This group can participate in electron transfer reactions, making the compound a useful reagent in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Similar structure but lacks the perbenzoic acid group.

    3-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

    4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.

Uniqueness

2-Nitroperbenzoic acid is unique due to the presence of both a nitro group and a perbenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

1711-41-7

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

IUPAC Name

2-nitrobenzenecarboperoxoic acid

InChI

InChI=1S/C7H5NO5/c9-7(13-12)5-3-1-2-4-6(5)8(10)11/h1-4,12H

InChI Key

LOEMDEDKAHXRTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OO)[N+](=O)[O-]

Origin of Product

United States

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